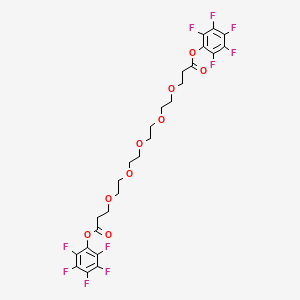

Bis-PEG5-PFP ester

概要

説明

Bis-PEG5-PFP ester is a polyethylene glycol (PEG) derivative containing two pentafluorophenyl (PFP) ester moieties. This compound is primarily used as a cross-linking reagent due to its ability to react with primary amines to form stable amide bonds. The hydrophilic PEG linker enhances the water solubility of compounds in aqueous media, making it a valuable tool in various biochemical and pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Bis-PEG5-PFP ester involves the reaction of PEG with pentafluorophenyl esters. The process typically requires dissolving the PEG derivative in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under controlled conditions, often at room temperature, to ensure the stability of the PFP ester moieties .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters, including temperature, solvent composition, and reaction time, to achieve high yields and purity. The final product is often purified using techniques such as column chromatography or recrystallization.

化学反応の分析

Primary Amine Conjugation Reaction

The hallmark reaction of Bis-PEG5-PFP ester involves its two PFP ester groups reacting with primary amines (e.g., lysine ε-amino groups in proteins) to form stable amide bonds. This proceeds via nucleophilic attack, releasing pentafluorophenol (PFP-OH) as a byproduct .

Key Reaction Parameters

Stoichiometry Example

For a protein with 10 lysine residues:This ratio ensures sufficient crosslinker availability while minimizing hydrolysis .

Competing Hydrolysis Reaction

PFP esters undergo hydrolysis in aqueous environments, forming inactive carboxylic acids. Hydrolysis rates depend on:

- pH : Increases exponentially above pH 8.0 .

- Concentration : Dilute solutions (<1 mM) favor hydrolysis .

- Temperature : Accelerates at >25°C .

Hydrolysis Kinetics Data

| pH | Half-Life (25°C) |

|---|---|

| 7.0 | 8–12 hours |

| 8.5 | 1–2 hours |

| 9.0 | 20–30 minutes |

Strategies to minimize hydrolysis include using anhydrous solvents (DMSO, DMF) for stock solutions and maintaining reagent excess .

Comparative Reactivity with NHS Esters

PFP esters exhibit distinct advantages over NHS esters in specific applications:

PFP esters are preferred for large-scale bioconjugations due to reduced side reactions .

Industrial-Scale Reaction Protocols

Stepwise Procedure for Protein Crosslinking :

- Stock Solution : Dissolve this compound in dry DMSO (10 mM).

- Buffer Preparation : Use phosphate buffer (pH 8.0) without amine contaminants.

- Reaction : Add crosslinker to protein at 1:20 molar ratio, incubate 1 hour at 25°C.

- Quenching : Add 10 mM Tris-HCl (pH 8.0) to terminate unreacted esters.

Yield Calculation :Typical yields range from 75–92% .

Stability and Storage

科学的研究の応用

Applications Overview

The applications of Bis-PEG5-PFP ester can be categorized into several key areas:

- Bioconjugation

- Drug Delivery Systems

- Nanotechnology

- Polymer Chemistry

Case Study 1: Targeted Drug Delivery

In a study published by Creative Biolabs, researchers utilized this compound to conjugate a therapeutic peptide to a nanoparticle platform designed for targeted cancer therapy. The results demonstrated enhanced cellular uptake and improved therapeutic efficacy compared to non-conjugated drugs .

Case Study 2: Surface Modification of Nanoparticles

A research team at Sigma-Aldrich investigated the use of this compound for modifying the surfaces of gold nanoparticles. The modified nanoparticles exhibited increased stability in physiological conditions and showed promise for use in bioimaging applications .

Case Study 3: Synthesis of Functional Polymers

Biopharma PEG reported on the application of this compound in synthesizing functionalized polymers that could be used in drug delivery systems. The study highlighted how these polymers could be engineered to release their payloads in response to specific stimuli, enhancing their therapeutic potential .

作用機序

The mechanism of action of Bis-PEG5-PFP ester involves the formation of amide bonds through nucleophilic substitution reactions with primary amines. The PFP ester moieties are highly reactive, allowing for efficient conjugation with amine-containing molecules. This reaction provides precise distance control between conjugated moieties, making it a valuable tool for creating well-defined bioconjugates .

類似化合物との比較

- Bis-PEG9-PFP ester

- Bis-PEG13-PFP ester

- Bis-PEG13-NHS ester

Comparison: Bis-PEG5-PFP ester is unique due to its specific PEG linker length (five ethylene glycol units), which provides a balance between solubility and reactivity. Compared to Bis-PEG9-PFP ester and Bis-PEG13-PFP ester, this compound offers shorter linker lengths, making it suitable for applications requiring closer proximity between conjugated moieties. Additionally, the PFP ester moieties in this compound are more stable towards hydrolysis compared to NHS esters, providing greater efficiency in conjugation reactions .

生物活性

Introduction

Bis-PEG5-PFP ester is a bifunctional polyethylene glycol (PEG) derivative characterized by its high hydrophilicity and biocompatibility. It features two activated pentafluorophenyl (PFP) ester groups, which facilitate efficient conjugation with amine-containing molecules. This compound plays a significant role in the synthesis of various bioconjugates, particularly in drug delivery systems and targeted therapies.

| Property | Value |

|---|---|

| Molecular Formula | C19H24F5N3O7 |

| Molecular Weight | 501.402 g/mol |

| LogP | 1.31 |

| CAS Number | 1818294-48-2 |

The primary function of this compound lies in its ability to serve as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. The PFP ester groups react with primary amines, forming stable amide bonds that link the PROTAC to target proteins and E3 ligases, enhancing the specificity and efficacy of protein degradation .

Biological Activity

- Drug Delivery Systems : this compound is utilized in formulating nanoparticles and hydrogels that improve controlled release and reduce immunogenicity of therapeutic proteins. Its hydrophilic nature enhances solubility, allowing for better bioavailability of drugs .

- Targeted Therapy : The compound's role in antibody-drug conjugates (ADCs) allows for targeted delivery of cytotoxic agents directly to cancer cells, minimizing off-target effects. The stability provided by the PEG linker is crucial for maintaining the integrity of the conjugate during circulation .

- Biocompatibility : this compound has shown promising results in promoting biocompatibility when used for surface modification of medical devices, thereby reducing adverse host responses .

Study 1: Efficacy in PROTAC Development

A study demonstrated that this compound was effectively used to create a new class of PROTACs targeting BRD4, leading to significant degradation of this oncogenic protein in cancer cell lines. The study highlighted the compound's ability to enhance the pharmacokinetics and therapeutic index of the resulting PROTACs .

Study 2: Application in Antibody-Drug Conjugates

In research focusing on ADCs, this compound was linked to a cytotoxic agent, which resulted in a targeted delivery mechanism that increased tumor cell apoptosis while sparing healthy tissues. This study underscored the importance of using PEG linkers for improving solubility and stability in therapeutic applications .

Research Findings

Recent studies have explored various aspects of this compound:

- Hydrolytic Stability : Research indicates that the PFP moiety provides hydrolytic stability, which is essential for maintaining drug efficacy during storage and administration .

- Cellular Uptake : Experiments have shown that PEGylated compounds exhibit enhanced cellular uptake due to improved solubility and reduced recognition by the immune system .

- Immunogenicity Reduction : The use of PEG linkers like this compound has been linked to reduced immunogenic responses compared to non-PEGylated counterparts, making them favorable for repeated dosing regimens .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F10O9/c27-15-17(29)21(33)25(22(34)18(15)30)44-13(37)1-3-39-5-7-41-9-11-43-12-10-42-8-6-40-4-2-14(38)45-26-23(35)19(31)16(28)20(32)24(26)36/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXXABBOISIWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。